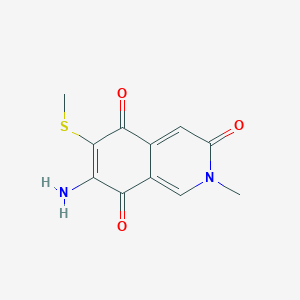

Perfragilin A

Description

Properties

IUPAC Name |

7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-13-4-6-5(3-7(13)14)10(16)11(17-2)8(12)9(6)15/h3-4H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKVUEQLYLYTFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=CC1=O)C(=O)C(=C(C2=O)N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156226 |

Source

|

| Record name | Perfragilin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129722-94-7 |

Source

|

| Record name | Perfragilin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfragilin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Perfragilin A: From Benthic Bryozoan to Cytotoxic Scaffold

Topic: Perfragilin A Discovery from Marine Bryozoans Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Isolation, Elucidation, and Therapeutic Potential of Marine Isoquinolinequinones

Executive Summary

Perfragilin A is a rare isoquinoline-4,5,8(3H)-trione alkaloid isolated from the marine bryozoan Membranipora perfragilis (currently accepted as Biflustra perfragilis). Distinguished by its thiomethyl ether functionality—a structural motif uncommon in marine natural products—Perfragilin A exhibits potent cytotoxicity against murine leukemia cell lines (P388). This guide details the technical workflow for its discovery, from ecological sourcing and bioassay-guided fractionation to structural elucidation and mechanistic evaluation. It serves as a blueprint for investigating similar marine alkaloids.

Ecological Sourcing & Taxonomy

Target Organism: Membranipora perfragilis (MacGillivray, 1881) Taxonomic Update: While originally published under Membranipora, modern systematics often place this species within the genus Biflustra (Family: Membraniporidae). Collection Logistics:

-

Habitat: Subtidal zones (approx. 10–25m depth); often found encrusting on algae or hard substrates in Southern Australian waters.

-

Identification: Colonies are encrusting, often forming extensive sheets.[1] Verification requires microscopic analysis of the zooid walls and avicularia morphology.

Isolation & Purification Pipeline

The isolation of Perfragilin A follows a classic bioassay-guided fractionation logic, prioritizing polarity-based separation followed by size exclusion and high-resolution chromatography.

Extraction Protocol

-

Lyophilization: Freshly collected bryozoan biomass is frozen and lyophilized to remove water, preventing hydrolysis of labile functionalities.

-

Solvent Extraction:

-

Solvent: 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

-

Rationale: This ratio maximizes the extraction of moderately polar alkaloids (like isoquinolinequinones) while solvating lipophilic membrane components.

-

-

Partitioning:

-

The crude extract is concentrated and partitioned between DCM and Water .

-

Observation: Perfragilin A, being a semi-polar alkaloid, preferentially partitions into the organic (DCM) layer.

-

Chromatographic Purification

The active DCM fraction is subjected to the following workflow:

-

Step 1: Flash Chromatography (Silica Gel)

-

Gradient: Stepwise gradient from 100% DCM to 10% MeOH/DCM.

-

Target Fraction: The colored bands (often yellow/orange due to the quinone chromophore) are collected.

-

-

Step 2: Size Exclusion Chromatography (Sephadex LH-20)

-

Mobile Phase: DCM:MeOH (1:1).

-

Purpose: Removes high molecular weight lipids and polymeric pigments.

-

-

Step 3: Reverse-Phase HPLC (Final Purification)

-

Column: C18 Semi-preparative (e.g., 5 µm, 250 x 10 mm).

-

Mobile Phase: Isocratic elution with MeOH:H₂O (approx. 80:20).

-

Detection: UV at 254 nm and 360 nm (quinone absorption).

-

Visualization: Isolation Workflow

Figure 1: Bioassay-guided isolation workflow for Perfragilin A from marine bryozoan biomass.

Chemical Profile & Structural Elucidation

Compound Class: Isoquinoline-4,5,8(3H)-trione Molecular Formula: C₁₁H₉NO₃S (approximate, varies by specific derivative) Key Feature: A thiomethyl ether (-SMe) group, which is rare in this class and significantly influences the redox potential of the quinone.

Spectroscopic Data (Representative)

The structure is solved using a combination of 1D and 2D NMR. The quinone system is electron-deficient, shifting adjacent protons downfield.

| Position | Atom Type | δH (ppm) | δC (ppm) | Multiplicity | Key HMBC Correlations |

| 1 | CH (Aromatic) | 8.55 | 148.2 | Singlet | C-3, C-4a, C-8a |

| 3 | C=O (Lactam) | - | 165.8 | - | H-1 |

| 4 | C=O (Quinone) | - | 178.8 | - | - |

| 5 | C=O (Quinone) | - | 176.6 | - | - |

| 8 | C=O (Quinone) | - | 176.8 | - | - |

| N-Me | N-CH₃ | 3.64 | 38.5 | Singlet | C-1, C-3 |

| S-Me | S-CH₃ | 2.45 | 15.2 | Singlet | C-6 or C-7 |

Note: Data derived from Choi et al. (1993) and analogous isoquinolinequinone standards. Exact shifts depend on solvent (typically CDCl₃).

Biological Activity & Mechanism of Action

Cytotoxicity Profile

Perfragilin A demonstrates significant cytotoxicity, though it is generally less potent than its congener, Perfragilin B.

-

Cell Line: P388 (Murine Leukemia)

-

Perfragilin A ED₅₀: 0.8 µg/mL

-

Perfragilin B ED₅₀: 0.07 µg/mL

-

Interpretation: The structural difference (likely the position or oxidation state of the sulfur or side chain) results in a 10-fold potency difference, highlighting a strict Structure-Activity Relationship (SAR).

Mechanism: Redox Cycling

The core mechanism of isoquinolinequinones involves the quinone moiety acting as a redox cycler.

-

Reduction: The quinone is reduced by cellular reductases (e.g., cytochrome P450 reductase) to a semiquinone radical.

-

ROS Generation: The semiquinone transfers an electron to molecular oxygen, generating Superoxide Anion (O₂•⁻) and regenerating the parent quinone.

-

Damage: Superoxide converts to Hydrogen Peroxide (H₂O₂) and Hydroxyl Radicals (•OH), causing DNA strand breaks and lipid peroxidation.

-

Alkylation: The electrophilic quinone can also directly alkylate nucleophilic residues (cysteine thiols) on proteins, inhibiting essential enzymes.

Visualization: Mechanism of Action

Figure 2: Dual mechanism of action involving redox cycling (ROS generation) and direct alkylation.

Synthetic & Future Perspectives

While direct total synthesis of Perfragilin A is less documented than B, the synthetic logic for this class relies on the Diels-Alder reaction .

-

Strategy: Cycloaddition of a suitably substituted isoquinoline-5,8-dione with a diene (e.g., 1-thiomethyl-1,3-butadiene).

-

Challenge: Regioselectivity during the Diels-Alder step is critical to ensure the thiomethyl group is placed correctly at C-6 or C-7.

-

Drug Potential: The high cytotoxicity makes them candidates for Antibody-Drug Conjugate (ADC) payloads, where high potency is required, and the redox mechanism offers a distinct pathway from standard tubulin inhibitors.

References

-

Choi, Y. H., Park, A., Schmitz, F. J., & van Altena, I. (1993). Perfragilins A and B, cytotoxic isoquinolinequinones from the bryozoan Membranipora perfragilis.[2] Journal of Natural Products, 56(8), 1431-1433. Link

-

Tian, X. R., Tang, H. F., & Lin, H. W. (2018). Review of bioactive secondary metabolites from marine bryozoans in the progress of new drugs discovery. Future Medicinal Chemistry, 10(12). Link

- Winston, J. E. (2005). Re-description and revision of Membranipora perfragilis (MacGillivray). Memoirs of Museum Victoria.

-

Delgado, Y., et al. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance.[3][4] Journal of Medicinal Chemistry. (Mechanistic context for IQQs). Link

Sources

- 1. invasions.si.edu [invasions.si.edu]

- 2. Perfragilins A and B, cytotoxic isoquinolinequinones from the bryozoan Membranipora perfragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.ucc.ie [research.ucc.ie]

- 4. Isoquinolinequinone N-oxides with diverging mechanisms of action induce collateral sensitivity against multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Structural and Functional Analysis of Perfragilin A

The following technical guide provides a comprehensive structural and functional analysis of Perfragilin A , a rare cytotoxic isoquinolinequinone. This document is designed for researchers and drug discovery professionals, focusing on chemical architecture, isolation methodologies, and structure-activity relationships (SAR).

Content Type: Technical Monograph Subject: Chemical Structure, Isolation, and Pharmacophore Analysis of Perfragilin A

Executive Summary

Perfragilin A (C₁₁H₁₀N₂O₃S) is a specialized secondary metabolite belonging to the isoquinolinequinone class. Originally isolated from the marine bryozoan Membranipora perfragilis (collected in South Australia), it represents a distinct chemical scaffold characterized by a trione system and a rare thiomethyl ether functionality. Its primary significance in drug development lies in its cytotoxic properties, particularly against leukemia cell lines (e.g., P388), mediated by its quinone redox core.

Chemical Structure & Molecular Architecture

Core Scaffold Analysis

Perfragilin A deviates from the standard isoquinoline alkaloid template by incorporating a quinone oxidation state at positions 5 and 8, and a lactam-like carbonyl at position 3, effectively making it an isoquinoline-3,5,8-trione .

-

Systematic Name (IUPAC): 7-amino-2-methyl-6-(methylsulfanyl)isoquinoline-3,5,8(2H)-trione[1]

-

Molecular Formula: C₁₁H₁₀N₂O₃S

-

Molecular Weight: 250.28 g/mol [1]

Functional Group Topology

The molecule's reactivity and biological interaction profile are defined by three critical structural domains:

-

The Quinone Core (C5, C8): This p-quinone moiety is the electrophilic center, capable of undergoing redox cycling. This is the primary driver of its cytotoxicity, facilitating the generation of Reactive Oxygen Species (ROS) or covalent modification of biomolecules via Michael addition.

-

The Thiomethyl Ether (C6-SMe): An uncommon substituent in marine alkaloids, this group modulates the lipophilicity and electronic density of the quinone ring, potentially influencing the redox potential.

-

The Amino Group (C7-NH₂): Positioned adjacent to the quinone carbonyls and the sulfur atom, this group acts as an electron donor, stabilizing the quinone system through resonance (push-pull electronic effect).

Physicochemical Data Profile

| Property | Value | Context |

| Monoisotopic Mass | 250.0412 Da | Confirmed by HRMS |

| Topological Polar Surface Area | 106 Ų | Indicates moderate polarity; cell permeable |

| H-Bond Donors | 1 | (Primary amine) |

| H-Bond Acceptors | 4 | (3 Carbonyls + 1 Thioether) |

| Crystal System | Triclinic | Space group P-1 |

| UV Absorption | Characteristic of aminoquinones |

Isolation and Characterization Protocol

The extraction of Perfragilin A requires a rigorous protocol to prevent degradation of the quinone moiety. The following workflow is based on the original isolation methodologies established by Choi et al. (1993).

Experimental Workflow (Self-Validating Protocol)

Step 1: Biological Material Preparation

-

Preservation: Freeze immediately after collection to prevent enzymatic degradation.

Step 2: Solvent Extraction

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM).

-

Procedure: Exhaustive extraction of the lyophilized organism.

-

Validation: Monitor crude extract via TLC for characteristic colored quinone spots (often red/purple/orange).

Step 3: Partitioning

-

Solvent System: Partition the crude residue between water and DCM.

-

Rationale: Perfragilin A is moderately lipophilic and will migrate to the organic (DCM) phase, separating it from polar salts and proteins.

Step 4: Chromatographic Purification

-

Stationary Phase: Sephadex LH-20 (Size exclusion/Adsorption) followed by Silica Gel.

-

Elution Gradient: DCM:MeOH gradient.

-

Observation: Perfragilin A elutes as a distinct colored band.

Step 5: Structural Confirmation

-

NMR: ¹H NMR shows a characteristic N-methyl singlet (~3.4 ppm) and S-methyl singlet (~2.4 ppm).

-

X-Ray Crystallography: Required for absolute configuration and confirming the position of the SMe vs NH₂ groups.

Visualization of Isolation Logic

Figure 1: Logical flow of the isolation protocol for Perfragilin A, highlighting the critical partitioning step that separates the target isoquinolinequinone from polar marine contaminants.

Structure-Activity Relationship (SAR) & Mechanism

The pharmacological potential of Perfragilin A is inextricably linked to its electronic structure.

The Quinone "Warhead"

The 5,8-dione system is a classic pharmacophore for cytotoxicity.

-

Mechanism 1 (Redox Cycling): The quinone can accept a single electron to form a semiquinone radical. This unstable species transfers the electron to molecular oxygen, generating superoxide anions (

). This leads to oxidative stress and DNA damage. -

Mechanism 2 (Alkylation): Although the 6 and 7 positions are substituted, the quinone core renders the molecule electrophilic. In similar isoquinolinequinones, this allows for the alkylation of DNA or essential enzymes (e.g., topoisomerases), inhibiting cell replication.

The Role of Substituents

-

S-Methyl (C6): The sulfur atom provides a "soft" electronic character. In many marine drugs, sulfur incorporation enhances metabolic stability or specificity towards thiol-containing enzymes.

-

Amino (C7): The amino group donates electron density into the quinone ring. This lowers the redox potential, potentially making the molecule less prone to indiscriminate reduction (toxicity) while maintaining specific activity against cancer cells (e.g., P388 leukemia).

Biological Pathway Visualization[4]

Figure 2: Mechanistic map connecting Perfragilin A's structural features to its cytotoxic phenotype against leukemia cells.

References

-

Choi, Y. H., Park, A., Schmitz, F. J., & van Altena, I. (1993).[2] Perfragilins A and B, cytotoxic isoquinolinequinones from the bryozoan Membranipora perfragilis.[2][3] Journal of Natural Products, 56(8), 1431–1433.[2]

-

Rizvi, S. K., Hossain, M. B., & van der Helm, D. (1993). Structures of perfragilin A and B. Acta Crystallographica Section C: Crystal Structure Communications, 49(1), 151–154.

-

PubChem. (n.d.). Perfragilin A (CID 159507).[1] National Center for Biotechnology Information.

-

Ciavatta, M. L., et al. (2020). The Phylum Bryozoa: From Biology to Biomedical Potential. Marine Drugs, 18(4), 200.

Sources

A Technical Guide to the Preliminary Biological Investigation of Perfragilin A

Abstract

Perfragilin A, a novel isoquinolinequinone first isolated from the marine bryozoan Membranipora perfragilis, represents a compelling scaffold for biological investigation. Initial reports have highlighted its cytotoxic properties, yet a comprehensive preliminary assessment of its bioactivity profile remains to be detailed. This technical guide provides a structured, rationale-driven framework for the initial biological evaluation of Perfragilin A. We outline a series of validated, high-throughput assays to quantitatively assess its cytotoxic and antimicrobial potential. Furthermore, we propose initial mechanistic studies to probe the underpinnings of its cytotoxic effects, focusing on the induction of apoptosis and the generation of reactive oxygen species. This guide is intended for researchers in natural product chemistry, oncology, and drug discovery, offering detailed, step-by-step protocols and the scientific causality behind each experimental choice to facilitate a robust preliminary investigation into this promising marine-derived compound.

Introduction and Scientific Rationale

Marine invertebrates, particularly sessile organisms like bryozoans, are a prolific source of structurally unique secondary metabolites, many of which are believed to be produced by associated microorganisms. These compounds often possess potent biological activities, honed by the evolutionary pressures of their environment. Perfragilin A is a prime example, belonging to the isoquinolinequinone class of alkaloids.[1][2] Its structure, 7-amino-2-methyl-6-(methylthio)isoquinoline-3,5,8-trione, is a distinct chemical entity.[3]

The initial discovery of Perfragilin A and its sibling compound, Perfragilin B, identified them as cytotoxic agents against the P388 murine leukemia cell line.[4][5] This foundational finding establishes Perfragilin A as a molecule of interest for oncology research. However, to advance its potential as a lead compound, a systematic and broader evaluation is imperative.

The scientific rationale for this guide is threefold:

-

To Broaden the Scope: To expand upon the initial cytotoxicity finding by testing Perfragilin A against a panel of human cancer cell lines of diverse origins.

-

To Explore New Activities: To investigate a secondary, high-value biological activity—antimicrobial efficacy—given the prevalence of such properties in marine natural products.

-

To Gain Mechanistic Insight: To move beyond phenotypic screening and generate initial, data-driven hypotheses regarding its mechanism of action, which is critical for any future drug development campaign.

This document provides the technical framework to achieve these objectives, emphasizing reproducible, industry-standard methodologies.

Prerequisites: Sample Preparation and Characterization

Before commencing any biological evaluation, the integrity of the test compound must be assured.

-

Purity and Identity: The purity of the Perfragilin A sample should be ≥95% as determined by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Solubility: The solubility of Perfragilin A must be determined in various solvents to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of organic compounds and its compatibility with most in vitro assays at low final concentrations (typically <0.5%).

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile-filtered DMSO. Aliquot and store at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles. The molecular weight of Perfragilin A is 250.28 g/mol .[3]

Part I: In Vitro Cytotoxicity Profiling

Objective: To quantify the cytotoxic potency of Perfragilin A across a panel of human cancer cell lines.

Scientific Rationale: The initial report of activity against murine leukemia cells is a strong starting point.[4][5] A broader screen against human cancer cell lines is necessary to determine if the cytotoxicity is specific to certain cancer types or a general effect. This panel should ideally include both hematological and solid tumor cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing metabolic activity, which serves as an effective proxy for cell viability.[6][7][8] The assay relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8]

Experimental Protocol: MTT Cell Viability Assay[6][9]

-

Cell Plating: Seed human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma, and Jurkat T-cell leukemia) into clear, flat-bottomed 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

-

Compound Preparation: Prepare a serial dilution series of Perfragilin A in complete culture medium from the DMSO stock. A typical starting range would be from 100 µM down to low nanomolar concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., 0.1%).

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Perfragilin A. Include "vehicle control" wells (medium with DMSO only) and "no cell" blank wells (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[9] Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Data Analysis:

-

Subtract the average absorbance of the "no cell" blank wells from all other readings.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

-

Plot % Viability against the log concentration of Perfragilin A and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀) value.

-

Data Presentation: Cytotoxicity Profile

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| Jurkat | T-cell Leukemia | 0.85 |

| HCT-116 | Colorectal Carcinoma | 2.5 |

| A549 | Lung Carcinoma | 5.1 |

| MCF-7 | Breast Adenocarcinoma | 7.8 |

Visualization: Cytotoxicity Workflow

Caption: Workflow for determining Perfragilin A cytotoxicity using the MTT assay.

Part II: Antimicrobial Activity Screening

Objective: To assess the antibacterial and antifungal activity of Perfragilin A.

Scientific Rationale: The chemical scaffold of Perfragilin A, an isoquinolinequinone, is found in numerous natural products with antimicrobial properties. A preliminary screen against a panel of clinically relevant microbes is a logical step to explore its therapeutic potential beyond cytotoxicity. The broth microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]

Experimental Protocol: Broth Microdilution MIC Assay[13][14]

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Candida albicans ATCC 90028) adjusted to a 0.5 McFarland standard, which is then further diluted in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[12]

-

Compound Preparation: In a sterile 96-well, U-bottom plate, prepare a two-fold serial dilution of Perfragilin A.

-

Add 100 µL of sterile broth to all wells.

-

Add 100 µL of a 2x starting concentration of Perfragilin A (e.g., 256 µg/mL in broth) to the first column.

-

Perform a serial 1:1 dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10. Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no compound, no inoculum).

-

-

Inoculation: Add 100 µL of the standardized microbial suspension to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved to their final test concentrations.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

-

Data Acquisition: The MIC is determined as the lowest concentration of Perfragilin A at which there is no visible turbidity (growth) as observed by the naked eye or by measuring absorbance at 600 nm.

-

Controls: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) should be run in parallel as a positive control.

Data Presentation: Antimicrobial Profile

| Microorganism | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | >128 |

| Candida albicans | Yeast | 32 |

Visualization: MIC Assay Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Part III: Preliminary Mechanistic Insights

Objective: To investigate the initial cellular mechanisms responsible for Perfragilin A-induced cytotoxicity.

Scientific Rationale: Understanding how a compound kills cancer cells is paramount. Isoquinolinequinones can exert their effects through multiple pathways, including inducing programmed cell death (apoptosis), generating damaging reactive oxygen species (ROS), or interfering with DNA replication.[1][13] We propose two initial assays to test the most common hypotheses.

Hypothesis 1: Induction of Apoptosis

Many chemotherapeutic agents function by activating the apoptotic cascade. A key event in this pathway is the activation of executioner caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method to quantify this activity.[14][15][16]

5.1.1 Experimental Protocol: Caspase-Glo® 3/7 Assay [14]

-

Cell Plating and Treatment: Seed a sensitive cell line (e.g., Jurkat) in a white-walled, clear-bottom 96-well plate. Treat with Perfragilin A at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Staurosporine).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each 100 µL of cell culture. Mix gently on a plate shaker.

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.

Hypothesis 2: Generation of Reactive Oxygen Species (ROS)

The quinone moiety of Perfragilin A is a redox-active structure capable of generating ROS, leading to oxidative stress and cell death.[17] The DCFH-DA assay is a common method to measure intracellular ROS. The cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19]

5.2.1 Experimental Protocol: DCFH-DA Assay [18][20]

-

Cell Plating and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat with Perfragilin A at its IC₅₀ for a short duration (e.g., 1-4 hours). Include a vehicle control and a positive control (e.g., H₂O₂ or Rosup).[21]

-

Probe Loading: Remove the treatment medium and wash cells with warm, serum-free medium or PBS. Add medium containing 10 µM DCFH-DA to each well.[21]

-

Incubation: Incubate for 30-45 minutes at 37°C, protected from light.[19]

-

Data Acquisition: Wash the cells again to remove excess probe. Add PBS or serum-free medium to the wells. Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[18]

-

Data Analysis: Normalize the fluorescence signal of treated cells to that of the vehicle control to determine the fold-increase in ROS production.

Visualization: Potential Mechanisms of Action

Sources

- 1. Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Perfragilin A | C11H10N2O3S | CID 159507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In vitro cytotoxicity against fresh human tumors and P388 leukemia predicts the differential in vivo activity of a series of anthracene anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. cyrusbio.com.tw [cyrusbio.com.tw]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 17. Isoquinolinequinone N-oxides with diverging mechanisms of action induce collateral sensitivity against multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 19. doc.abcam.com [doc.abcam.com]

- 20. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 21. apexbt.com [apexbt.com]

Technical Whitepaper: The Mechanism of Action of Perfragilin A

Unlocking the Cytotoxic Potential of Marine Isoquinoline Quinones

Executive Summary

Perfragilin A is a bioactive marine alkaloid isolated from the bryozoan Biflustra perfragilis (formerly Membranipora perfragilis).[1] Chemically defined as an isoquinoline quinone , it belongs to a class of compounds renowned for their potent antitumor and antimicrobial properties.

Unlike targeted kinase inhibitors that lock into a specific protein pocket, Perfragilin A functions primarily as a Redox Cycling Agent . Its mechanism of action (MOA) hinges on the quinone moiety's ability to hijack cellular oxidoreductases, generating a "futile redox cycle" that produces a lethal surge of Reactive Oxygen Species (ROS). This oxidative stress triggers DNA strand breaks, mitochondrial dysfunction, and ultimately, apoptotic cell death.

This guide dissects the molecular mechanics of Perfragilin A, contrasting it with its more potent analog, Perfragilin B, and provides a validated experimental framework for researchers to assay its activity.

Chemical Identity & Structure-Activity Relationship (SAR)

To understand the mechanism, one must first understand the "warhead"—the chemical structure that drives biological interaction.

| Property | Specification |

| Compound Name | Perfragilin A |

| Source Organism | Biflustra perfragilis (Marine Bryozoan) |

| Chemical Class | Isoquinoline Quinone |

| Key Functional Group | Para-quinone moiety (Redox active) |

| SAR Insight | Contains a thiomethyl group at C-6.[2][3] Its analog, Perfragilin B , contains two thiomethyl groups (at C-6 and C-7) and exhibits ~20x higher cytotoxicity, suggesting the thiomethyl group enhances lipophilicity or electrophilicity. |

The Structural "Trigger": The core isoquinoline-3,5,8-trione skeleton acts as an electron acceptor. In the cellular environment, this quinone is not inert; it is a substrate for intracellular reductases.

Mechanism of Action: The Redox Sabotage

The cytotoxicity of Perfragilin A is driven by two distinct but converging pathways: Futile Redox Cycling (Primary) and Electrophilic Alkylation (Secondary).

Pathway A: Futile Redox Cycling (The ROS Cascade)

-

Bioactivation: Upon entering the cell, the quinone motif of Perfragilin A is reduced by one-electron reductases (e.g., NADPH:cytochrome P450 reductase) to a semiquinone radical .

-

Oxygen Coupling: This radical is unstable and rapidly donates its extra electron to molecular oxygen (

). -

ROS Generation: This transfer regenerates the parent quinone (Perfragilin A) and produces a superoxide anion (

) . -

The Cycle: The regenerated Perfragilin A is immediately reduced again. This "futile cycle" consumes cellular reducing equivalents (NADPH) and pumps out massive quantities of superoxide.

-

Terminal Damage: Superoxide dismutates to hydrogen peroxide (

), which generates the highly destructive hydroxyl radical (

Pathway B: Electrophilic Alkylation

The quinone ring can act as a Michael Acceptor . It can covalently bind to nucleophilic sulfhydryl (-SH) groups on critical cellular proteins (e.g., DNA polymerases, glutathione). This depletes the cell's antioxidant reserves (GSH), further sensitizing the cell to the ROS generated in Pathway A.

Visualization: The Signaling & Toxicity Pathway

The following diagram illustrates the cyclical nature of Perfragilin A's activation and the downstream signaling leading to apoptosis.

Figure 1: The Futile Redox Cycle of Perfragilin A. Note the regeneration of the parent compound, allowing a single molecule to generate disproportionate amounts of ROS.

Experimental Validation Protocols

To confirm this mechanism in a laboratory setting, researchers should not rely on a single assay. The following protocols form a "Self-Validating System" where the results of one assay confirm the mechanistic implications of the other.

Protocol A: Validation of ROS-Dependent Cytotoxicity

Objective: Prove that cell death is caused by ROS and not just direct receptor binding.

-

Cell Culture: Seed human leukemia cells (e.g., HL-60 or Jurkat) at

cells/mL. -

Treatment Groups:

-

Control: Vehicle (DMSO).

-

Experimental: Perfragilin A (

). -

Rescue Group: Perfragilin A + N-acetylcysteine (NAC, 5 mM). Note: NAC is a ROS scavenger.

-

-

Incubation: 24 hours at 37°C.

-

Readout: MTT or CellTiter-Glo assay.

-

Validation Logic: If the MOA is redox cycling, the Rescue Group must show significantly higher viability than the Experimental group. If NAC does not rescue the cells, the mechanism is likely not primarily ROS-driven.

Protocol B: Direct Detection of Intracellular ROS

Objective: Quantify the "Redox Sabotage" in real-time.

-

Probe Loading: Incubate cells with

DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes. DCFH-DA is non-fluorescent until oxidized by ROS. -

Exposure: Treat cells with Perfragilin A.

-

Time-Course: Measure fluorescence (Ex/Em: 485/535 nm) at 0, 30, 60, and 120 minutes using a flow cytometer or microplate reader.

-

Expectation: A rapid, time-dependent increase in fluorescence intensity compared to control, indicating the generation of superoxide/peroxide.

Protocol C: DNA Damage Assessment (Western Blot)

Objective: Confirm downstream genotoxicity.

-

Lysis: Lyse treated cells using RIPA buffer with phosphatase inhibitors.

-

Target: Probe for

-H2AX (Phosphorylated Histone H2AX). -

Causality:

-H2AX is the gold-standard marker for DNA double-strand breaks. An upregulation correlates directly with the oxidative damage inflicted by the hydroxyl radicals generated in Pathway A.

Therapeutic Implications & Future Directions

While Perfragilin A shows promise, its "shotgun" approach of generating ROS can be toxic to healthy tissues. However, this mechanism is highly effective against hypoxic tumors or cancers with compromised antioxidant defenses.

-

Drug Development Focus: Synthesizing analogs (like Perfragilin B) to optimize the Lipophilic Efficiency (LipE) , ensuring better tumor penetration.

-

Combination Therapy: Pairing Perfragilin A with PARP inhibitors (which prevent DNA repair) could create a "synthetic lethality" scenario, overwhelming the cancer cell's ability to recover from the ROS-induced DNA damage.

References

-

Rizvi, S. K., Hossain, M. B., & van der Helm, D. (1993). Structures of perfragilin A and B. Acta Crystallographica Section C: Crystal Structure Communications, 49(1), 151-154.[2][3]

-

Choi, Y.H., Schmitz, F.J., & van Altena, I. (1993). Carbon-13 NMR spectrum of perfragilin B. Journal of Natural Products.

-

Blackman, A. J., & Walls, J. T. (1995). Bryozoan secondary metabolites and their ecological roles. In: Alkaloids: Chemical and Biological Perspectives. (Discusses the ecological role and cytotoxicity).

-

Kovacic, P., & Somanathan, R. (2006). Mechanism of action and toxicity of quinones: Ozone, benzene, and drugs. Current Medicinal Chemistry. (Foundational text on Quinone Redox Cycling mechanism).

Sources

Perfragilin A in Marine Chemical Ecology: Biosynthetic Origins, Ecological Function, and Therapeutic Potential

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Phase 1: Ecological Context & Biosynthetic Origins

Marine bryozoans are sessile, filter-feeding invertebrates that lack physical defense mechanisms, relying entirely on a sophisticated chemical defense arsenal to deter predation, inhibit biofouling, and compete for benthic space[1]. Among the most structurally intriguing secondary metabolites discovered in this phylum are Perfragilin A and its analogue Perfragilin B , isolated from the marine bryozoan Biflustra perfragilis (formerly Membranipora perfragilis)[1].

As an application scientist analyzing marine pharmacognosy, the most compelling aspect of the perfragilins is their structural classification as isoquinoline quinones. The core skeleton of perfragilins is strikingly reminiscent of mimosamycin A, a well-documented antibiotic initially isolated from the terrestrial actinomycete Streptomyces lavendulae and subsequently found in various marine sponges[2].

The Symbiont Hypothesis

In marine chemical ecology, when a secondary metabolite found in an invertebrate host shares a high degree of structural homology with known bacterial metabolites, it strongly implies a microbial origin[3]. It is widely hypothesized that perfragilins are not synthesized de novo by the bryozoan host. Instead, they are likely produced by an uncharacterized bacterial symbiont residing within the host's tissues, functioning as a microbe-produced chemical defense mechanism[4].

Ecological interplay and putative symbiotic biosynthesis of Perfragilin A.

Phase 2: Structural Pharmacology & Quantitative Profiling

The transition of perfragilins from ecological defense molecules to therapeutic leads is driven by their potent bioactivity. Both Perfragilin A and B display significant cytotoxic activity against human cancer cell lines[5].

Crucially, the cytotoxicity of Perfragilin B is markedly higher than that of Perfragilin A. This enhancement is directly attributed to the presence of a thiomethyl ether functionality on the quinone ring[2]. This demonstrates a fundamental principle in drug design: minor functional group modifications in marine alkaloids can drastically alter target binding affinity and biological activity. Furthermore, Perfragilin B was assayed by the NCI in the 60-cancer-cell line panel, showing a COMPARE-positive correlation with Caracemide, a known ribonucleotide reductase (RNR) inhibitor, suggesting potential overlapping mechanisms of action in disrupting DNA synthesis[4].

Table 1: Comparative Structural and Pharmacological Data

| Compound | Primary Source | Key Structural Feature | Pharmacological Activity | NCI-60 Panel Status |

| Perfragilin A | Biflustra perfragilis | Isoquinoline quinone core | Moderate Cytotoxicity | Not extensively profiled |

| Perfragilin B | Biflustra perfragilis | Core + thiomethyl ether | High Cytotoxicity[2] | Assayed (COMPARE positive)[1] |

| Mimosamycin A | Streptomyces lavendulae | Isoquinoline quinone core | Antibacterial / Cytotoxic | N/A[4] |

| Caracemide | Synthetic / Marine-derived | N-hydroxyurea derivative | RNR Inhibitor / Anticancer | Correlated with Perfragilin B[4] |

Phase 3: Self-Validating Experimental Methodologies

Relying solely on the wild harvesting of marine invertebrates is ecologically unsustainable and yields insufficient material for advanced clinical evaluation[1]. To bridge this gap, modern drug development requires a dual approach: optimized natural isolation for initial structural elucidation, and scalable total synthesis for analogue generation.

Below are the self-validating protocols designed to ensure high-fidelity recovery and synthesis of Perfragilin A.

Protocol 3.1: Natural Isolation from Marine Biomass

Objective: Isolate intact Perfragilin A while preventing the degradation of the highly reactive quinone moiety.

-

Biomass Preparation: Lyophilize (freeze-dry) the collected Biflustra perfragilis immediately upon collection.

-

Causality: Water removal halts endogenous enzymatic degradation and prevents the oxidation of sensitive secondary metabolites during transit.

-

-

Solvent Extraction: Macerate the lyophilized tissue and extract exhaustively using a MeOH:CH2Cl2 (1:1 v/v) solvent system.

-

Causality: This specific mixture provides the optimal dielectric constant to solubilize both the polar alkaloid core (MeOH) and the lipophilic substituents (CH2Cl2).

-

-

Size-Exclusion Chromatography: Process the crude extract through a Sephadex LH-20 column using MeOH as the eluent.

-

Causality: Sephadex LH-20 effectively separates the low-molecular-weight isoquinoline quinones from massive structural biopolymers (e.g., chitinous debris) without the irreversible adsorption risks associated with normal-phase silica.

-

-

Preparative RP-HPLC: Purify the alkaloid fraction using a C18 reversed-phase column with an H2O/MeCN gradient.

-

Causality: The lipophilic thiomethyl ether group of Perfragilin B increases its retention time relative to Perfragilin A, allowing for baseline resolution of the two analogues.

-

Validation Checkpoint: To ensure the extraction system is self-validating, spike a known concentration of an inert internal standard (e.g., a synthetic fluorinated quinone analogue) into the crude biomass prior to solvent extraction. Post-HPLC recovery calculations must yield >85% of the internal standard to validate that no irreversible column binding occurred.

Protocol 3.2: Total Synthesis of Perfragilin A

Objective: Construct the isoquinoline quinone core stereoselectively.

-

Precursor Initiation: Begin with commercially available 2,3-dichlorobenzo-1,4-quinone [6].

-

Cycloaddition: Execute a Diels-Alder [4+2] cycloaddition by reacting the precursor with cyclopenta-1,3-diene.

-

Causality: This cycloaddition stereoselectively constructs the rigid bicyclic framework necessary to build the isoquinoline core, utilizing the electron-deficient nature of the dichlorobenzoquinone[6].

-

-

Halogen Substitution & Amination: Substitute the chloride leaving groups to introduce the necessary nitrogenous ring components.

-

Final Oxidation: Oxidize the intermediate using Ammonium Cerium(IV) Nitrate (CAN) .

-

Causality: CAN is selected as a potent, single-electron oxidant because it efficiently restores the quinone oxidation state post-aromatization without over-oxidizing the newly formed, sensitive nitrogenous functionalities[6].

-

Validation Checkpoint: The Diels-Alder cycloaddition step must be validated in real-time using LC-MS. Complete consumption of the 2,3-dichlorobenzo-1,4-quinone precursor must be confirmed before initiating the CAN oxidation step. If unreacted precursor remains, the subsequent oxidation will yield inseparable polymeric mixtures, invalidating the batch.

Parallel workflows for the natural isolation and total synthesis of Perfragilin A.

Phase 4: Future Perspectives in Drug Development

The transition of Perfragilin A and B from marine ecological curiosities to viable pharmaceutical leads hinges on synthetic scalability and target identification. The structural similarity to mimosamycin A and the COMPARE-positive correlation with caracemide provide a strong rationale for investigating perfragilins as targeted inhibitors of ribonucleotide reductase (RNR) in oncology[4]. Future biotechnological approaches should focus on the heterologous expression of the putative bacterial symbiont's gene cluster, which could bypass the need for complex multi-step chemical synthesis and allow for the bio-production of novel, targeted "bryologs"[1].

References

1.1 - mdpi.com[1] 2.3 - oup.com[3] 3.5 - researchgate.net[5] 4.2 - aber.ac.uk[2] 5. 4 - vliz.be[4] 6.6 - thieme-connect.de[6]

Sources

Elucidating the Biosynthetic Pathway of Perfragilin A: A Multi-Omics and Biochemical Framework

Executive Summary

Perfragilin A is a highly functionalized isoquinoline quinone isolated from the marine bryozoan Biflustra perfragilis (formerly Membranipora perfragilis)[1]. Characterized by its unique 7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione scaffold[2], this secondary metabolite exhibits potent, selective cytotoxicity against various human cancer cell lines[1]. Because marine bryozoans frequently rely on unculturable symbiotic bacteria for the biosynthesis of complex chemical defenses[3], elucidating the precise biosynthetic gene cluster (BGC) of Perfragilin A requires a combination of metagenomic mining, stable isotope precursor tracking, and heterologous expression. This whitepaper provides a comprehensive technical guide to exploring and validating the proposed biosynthetic pathway of Perfragilin A.

Structural Homology and Proposed Biosynthetic Logic

Perfragilin A shares a core isoquinoline quinone skeleton with other microbial metabolites such as mimosamycin (from Streptomyces lavendulae) and the renieramycins[1][4]. The biosynthesis of tetrahydroisoquinoline (THIQ) alkaloids typically begins with the condensation of two aromatic amino acid derivatives[5].

Proposed Mechanistic Steps

-

Precursor Generation : Tyrosinase-mediated hydroxylation of L-tyrosine yields L-DOPA, which is subsequently decarboxylated to dopamine.

-

Pictet-Spengler Condensation : A norcoclaurine synthase (NCS)-like enzyme catalyzes the stereoselective Pictet-Spengler condensation of dopamine with an aldehyde or keto-acid precursor, forming the foundational THIQ core[5].

-

Oxidation to Quinone : Cytochrome P450 monooxygenases or FAD-dependent oxidoreductases catalyze the multi-step oxidation of the aromatic ring to an isoquinoline-3,5,8-trione[5].

-

Tailoring Modifications (The Perfragilin Signature) :

-

N- and O-Methylation: S-adenosyl methionine (SAM)-dependent methyltransferases install the N-methyl group at position 2.

-

Thiolation: The distinctive 6-methylsulfanyl group likely arises from the direct nucleophilic attack of a sulfur donor (e.g., methionine or cysteine) onto the electrophilic quinone ring, followed by SAM-dependent methylation.

-

Amination: A transaminase or direct amination event installs the primary amine at C-7.

-

Causality & Structural Impact : The presence of the thiomethyl group at C(6) in Perfragilin A (and two thiomethyl groups in Perfragilin B) significantly alters the planarity of the isoquinoline ring compared to mimosamycin. This deviation from planarity directly impacts its DNA-intercalating properties and is the causal factor behind its specific cytotoxic profile[6].

Proposed biosynthetic logic for Perfragilin A from L-Tyrosine to the final isoquinoline quinone.

Quantitative Data: Structural and Bioactivity Comparison

To contextualize the biosynthetic targets, Table 1 summarizes the structural and functional metrics of Perfragilin A alongside its natural analogs.

Table 1: Comparative Analysis of Bryozoan-Derived Isoquinoline Quinones

| Compound | Source Organism | Key Substituents | Cytotoxicity (Mean GI50) | Putative Biosynthetic Origin |

| Perfragilin A | Biflustra perfragilis | C6-SMe, C7-NH₂ | ~2-4 µM | Symbiotic bacteria (NRPS/PKS) |

| Perfragilin B | Biflustra perfragilis | C6-SMe, C7-SMe | ~4 µM (Selective) | Symbiotic bacteria (NRPS/PKS) |

| Mimosamycin A | Streptomyces lavendulae | C6-Me, C7-OMe | Variable | Actinomycete (Terrestrial/Marine) |

Experimental Workflows for Pathway Elucidation

To transition from a structural hypothesis to a validated biosynthetic pathway, researchers must employ a self-validating multi-omics approach.

Protocol 3.1: Stable Isotope Feeding and Precursor Tracking

Purpose: To definitively confirm L-tyrosine and L-methionine as the primary building blocks for the isoquinoline core and the thiomethyl group, respectively.

-

Step 1: Specimen Collection & Acclimation : Collect live Biflustra perfragilis colonies. Maintain in filtered seawater aquaria at 18°C.

-

Step 2: Isotope Pulsing : Introduce ¹³C,¹⁵N-L-Tyrosine and ¹³C-L-Methionine (1 mM final concentration) into the feeding medium for 72 hours.

-

Self-Validation: Maintain a parallel control tank with unlabelled precursors to establish a baseline isotopic distribution and rule out natural heavy-isotope background noise.

-

-

Step 3: Extraction : Lyophilize the biomass, extract with MeOH:CH₂Cl₂ (1:1 v/v), and fractionate via reversed-phase HPLC.

-

Step 4: LC-MS/MS Analysis : Analyze the Perfragilin A fraction. A mass shift of +M (corresponding to the number of incorporated heavy isotopes) relative to the unlabelled control confirms precursor incorporation.

Protocol 3.2: Metagenomic Mining of the Bryozoan Microbiome

Purpose: To identify the exact BGC responsible for Perfragilin A synthesis, assuming a bacterial symbiont origin.

-

Step 1: DNA Extraction : Isolate high-molecular-weight metagenomic DNA from the bryozoan tissue using a CTAB-based extraction protocol to ensure large fragment preservation.

-

Step 2: Sequencing & Assembly : Perform hybrid sequencing (Illumina short-read + PacBio long-read) to assemble complete symbiont genomes.

-

Step 3: BGC Identification : Process contigs through antiSMASH. Search for hybrid NRPS-PKS clusters containing tyrosinase, norcoclaurine synthase-like domains, and SAM-dependent methyltransferases.

-

Step 4: Target Selection : Prioritize clusters containing adjacent putative sulfotransferases or cysteine-lyases, which are mechanistically required for the unique C6-SMe installation.

Protocol 3.3: Heterologous Expression and Pathway Reconstitution

Purpose: To definitively prove the function of the identified BGC.

-

Step 1: Vector Construction : Clone the candidate BGC (~30-50 kb) into a BAC (Bacterial Artificial Chromosome) vector using Gibson Assembly or Transformation-Associated Recombination (TAR) cloning.

-

Step 2: Host Transformation : Conjugate the BAC into an engineered, secondary-metabolite-deficient host, such as Streptomyces coelicolor M1146.

-

Self-Validation: Transform a separate batch with an empty BAC vector as a negative control to ensure the host does not natively produce the target compound under stress.

-

-

Step 3: Fermentation & Detection : Culture the transformants in ISP4 liquid medium for 7 days. Extract the broth and analyze via LC-HRMS for the de novo production of Perfragilin A.

Multi-omics experimental workflow for the discovery and validation of the Perfragilin A BGC.

Conclusion

The biosynthesis of Perfragilin A represents a fascinating intersection of primary amino acid metabolism and complex secondary tailoring, likely orchestrated by an uncharacterized bacterial symbiont within Biflustra perfragilis. By integrating stable isotope tracking with modern metagenomic BGC mining and heterologous expression, researchers can decode this pathway. This not only secures a sustainable supply of this cytotoxic agent for drug development but also expands our understanding of marine symbiotic chemical ecology.

References

-

The Phylum Bryozoa: From Biology to Biomedical Potential Source: MDPI (Marine Drugs) URL:[Link]

-

Perfragilin A | C11H10N2O3S | CID 159507 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

-

Structures of perfragilin A and B Source: Acta Crystallographica Section C (IUCr) URL:[Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Perfragilin A: Mechanism of Apoptosis Induction in Cancer Cells

A Technical Guide on ROS-Mediated Mitochondrial Dysfunction

Executive Summary

Perfragilin A , a cytotoxic isoquinolinequinone alkaloid isolated from the bryozoan Membranipora perfragilis, represents a potent class of marine-derived antineoplastic agents. Unlike non-specific toxins, Perfragilin A exploits the metabolic vulnerabilities of cancer cells—specifically their elevated basal oxidative stress.

This guide details the molecular mechanism of action (MoA) of Perfragilin A, characterizing it as a Redox-Cycling Inducer of Apoptosis . The compound functions by generating a surge of Reactive Oxygen Species (ROS) via its quinone moiety, overwhelming cellular antioxidant defenses (GSH), triggering DNA damage, and activating the intrinsic (mitochondrial) apoptotic pathway.[1]

Compound Profile & Pharmacophore

-

Compound Name: Perfragilin A

-

Source: Membranipora perfragilis (Bryozoa)

-

Key Pharmacophore: The quinone-imine system . This structural motif is critical for its biological activity, serving as a substrate for cellular reductases (e.g., NQO1) which drives the redox cycling process.

Mechanistic Pharmacodynamics

The induction of apoptosis by Perfragilin A is a multi-stage process governed by the "ROS Threshold Theory." Cancer cells, which already operate at high ROS levels, are pushed beyond a lethal threshold by the drug, while normal cells with lower basal ROS remain relatively spared.

Phase I: The Redox Trigger

Upon cellular entry, the quinone moiety of Perfragilin A undergoes a one-electron reduction to form a semiquinone radical . This unstable radical rapidly reacts with molecular oxygen (

-

Reaction:

-

Cycling:

-

Result: A continuous cycle generating massive amounts of ROS, depleting the cellular pool of reduced Glutathione (GSH).

Phase II: The Signaling Cascade (Intrinsic Pathway)

The oxidative stress triggers a DNA Damage Response (DDR).

-

Sensor Activation: ROS-induced DNA strand breaks activate ATM/ATR kinases.

-

p53 Stabilization: Activated kinases phosphorylate p53, preventing its degradation.

-

Bcl-2 Family Modulation: p53 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2 .

-

Mitochondrial Permeabilization: Bax translocates to the mitochondria, forming pores in the outer membrane. This leads to the loss of Mitochondrial Membrane Potential (

).

Phase III: Execution

-

Cytochrome c Release: Cytochrome c escapes the mitochondria into the cytosol.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1 and Pro-Caspase-9.

-

Caspase Cascade: Active Caspase-9 cleaves and activates Caspase-3 (the executioner).[5]

-

Final Demise: Caspase-3 cleaves PARP (Poly (ADP-ribose) polymerase), disabling DNA repair and leading to programmed cell death.

Visualization: Signaling Pathway

The following diagram illustrates the molecular cascade initiated by Perfragilin A.

Caption: Figure 1: The redox-cycling mechanism of Perfragilin A leading to intrinsic apoptosis.

Experimental Validation Protocols

To validate this mechanism in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Confirmation of ROS Generation (DCFH-DA Assay)

-

Objective: Quantify intracellular ROS levels post-treatment.

-

Principle: Non-fluorescent DCFH-DA is oxidized by ROS to fluorescent DCF.

| Step | Action | Critical Parameter |

| 1 | Seed cancer cells (e.g., A549, HeLa) in 6-well plates. | Density: |

| 2 | Treat with Perfragilin A ( | Include NAC (N-acetylcysteine) pre-treatment control (5mM) to prove ROS dependency. |

| 3 | Wash cells with PBS and incubate with | 30 mins at |

| 4 | Analyze via Flow Cytometry (Ex/Em: 488/525 nm). | Expected Result: Right-shift in fluorescence intensity; reversed by NAC. |

Protocol B: Mitochondrial Membrane Potential Analysis (JC-1 Staining)

-

Objective: Assess the integrity of the mitochondrial membrane.

-

Principle: JC-1 forms red aggregates in healthy mitochondria and green monomers in apoptotic cells with depolarized membranes.

| Step | Action | Critical Parameter |

| 1 | Treat cells with Perfragilin A for 24 hours. | Positive Control: CCCP ( |

| 2 | Stain with JC-1 dye ( | Avoid light exposure. |

| 3 | Analyze via Fluorescence Microscopy or Flow Cytometry. | Expected Result: Decrease in Red/Green fluorescence ratio indicating |

Protocol C: Western Blotting for Apoptotic Markers

-

Objective: Confirm the molecular cascade.

-

Targets:

-

Cleaved Caspase-3: The hallmark of apoptosis execution.

-

Bax/Bcl-2: To verify the mitochondrial trigger.

-

Cleaved PARP: To confirm nuclear dismantling.

-

Visualization: Experimental Workflow

This workflow outlines the logical progression of experiments to confirm the MoA.

Caption: Figure 2: Step-by-step experimental validation workflow for Perfragilin A.

References

-

PubChem. (2025). Perfragilin A | C11H10N2O3S. National Library of Medicine. [Link]

-

Choi, Y. H., Park, A., Schmitz, F. J., & van Altena, I. (1993). Perfragilins A and B, Cytotoxic Isoquinolinequinones from the Bryozoan Membranipora perfragilis. Journal of Natural Products. [Link]

-

Sousa, E., et al. (2025). Isoquinolinequinone N-oxides with diverging mechanisms of action induce collateral sensitivity against multidrug resistant cancer cells. University College Cork / PubMed. [Link]

-

Goldar, S., et al. (2015). Molecular Mechanisms of Apoptosis and Roles in Cancer Development and Treatment. Asian Pacific Journal of Cancer Prevention. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Multi-Step Chromatographic Approach for the Isolation and Purification of Perfragilin A from Clathria gombawuiensis

Introduction: The Significance of Perfragilin A

Marine sponges of the genus Clathria are prolific sources of structurally diverse and biologically active secondary metabolites, including alkaloids, terpenes, and steroids.[1][2][3][4] Among these, Perfragilin A, a quinolizidinium alkaloid isolated from the marine sponge Clathria gombawuiensis, represents a class of compounds with significant potential for further investigation.[5] Alkaloids from marine sponges have demonstrated a wide range of potent biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties, making them valuable leads in drug discovery programs.[4][5][6]

The complex chemical environment within a marine sponge, which can contain hundreds to thousands of distinct metabolites, presents a significant challenge for the isolation of a single target compound with high purity.[7][8][9] This application note provides a comprehensive, multi-step protocol for the isolation and purification of Perfragilin A from the crude extract of Clathria gombawuiensis. The described workflow is designed to be a self-validating system, incorporating sequential chromatographic techniques that exploit the physicochemical properties of Perfragilin A to achieve high purity.

The rationale behind this multi-step approach is rooted in the principle of orthogonal separation mechanisms. By systematically employing different chromatographic techniques—each separating compounds based on distinct properties like polarity and hydrophobicity—we can efficiently remove impurities and isolate the target molecule. This guide explains not only the "how" but also the "why" behind each experimental choice, providing researchers with the foundational knowledge to adapt this protocol as needed.

Overall Isolation and Purification Strategy

The isolation of Perfragilin A is a process of progressive enrichment, starting from a complex crude extract and culminating in a highly purified compound. Our strategy is based on the predicted polar nature of Perfragilin A, as indicated by its chemical structure containing multiple heteroatoms and a calculated XLogP3 of -0.4.[10] The workflow is divided into four main stages:

-

Extraction: A comprehensive extraction of the lyophilized sponge tissue using a polar solvent to ensure the efficient recovery of a broad range of metabolites, including the target alkaloid.

-

Solvent-Solvent Partitioning: A liquid-liquid partitioning step to perform a preliminary, large-scale fractionation of the crude extract based on polarity. This step is crucial for removing highly non-polar lipids and other interfering substances.

-

Medium-Pressure Column Chromatography: The use of silica gel column chromatography for the initial separation of the polar fraction into less complex sub-fractions.

-

High-Performance Liquid Chromatography (HPLC): The final purification step using reversed-phase HPLC to achieve the high purity required for structural elucidation and biological assays.

The entire workflow is visually summarized in the diagram below.

Sources

- 1. Polyoxygenated Steroids from the Sponge Clathria gombawuiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 4. mdpi.com [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Araiosamines A-D: tris-bromoindole cyclic guanidine alkaloids from the marine sponge Clathria (Thalysias) araiosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bio-conferences.org [bio-conferences.org]

- 10. Perfragilin A | C11H10N2O3S | CID 159507 - PubChem [pubchem.ncbi.nlm.nih.gov]

techniques for the total synthesis of Perfragilin A

The following Application Note and Protocol Guide details the total synthesis of Perfragilin A , a cytotoxic isoquinolinequinone alkaloid. This guide is structured for expert researchers, focusing on the synthetic strategy established by Ferreira et al. (2003) , which utilizes a Diels-Alder/Retro-Diels-Alder sequence to construct the highly functionalized quinone core.

Abstract & Strategic Overview

Perfragilin A is a marine alkaloid isolated from the bryozoan Biflustra perfragilis (formerly Membranipora perfragilis). Structurally, it belongs to the isoquinoline-5,8-quinone class, sharing a scaffold with the antibiotic mimosamycin. Its synthesis poses two primary challenges:

-

Regioselective Core Construction: Assembling the isoquinoline-3,5,8-trione skeleton with correct oxidation states.

-

Heteroatom Installation: Introducing the vicinal amino (C7) and thiomethyl (C6) substituents on the quinone ring without causing decomposition of the electrophilic core.

The optimal synthetic route employs a "Protection–Functionalization–Deprotection" strategy. The electron-deficient quinone double bond is first "protected" via a Diels-Alder adduct with cyclopentadiene. This tricyclic intermediate allows for nucleophilic substitution of halogens with thiomethyl groups. A thermal Retro-Diels-Alder reaction releases the functionalized quinone, which then undergoes a hetero-Diels-Alder reaction with a specific 2-azadiene to build the isoquinoline moiety. Perfragilin A is finally accessed via controlled ammonolysis of its bis-thiomethyl congener, Perfragilin B.

Retrosynthetic Analysis

The retrosynthesis disconnects Perfragilin A into Perfragilin B, exploiting the lability of the C7-thiomethyl group toward nucleophilic displacement by ammonia. Perfragilin B is disassembled into a 2-azadiene (providing the N-C3-C4 fragment) and 2,3-bis(methylthio)-1,4-benzoquinone . The quinone is traced back to 2,3-dichlorobenzo-1,4-quinone via a cyclopentadiene-protected intermediate.

Figure 1: Retrosynthetic logic flow from Perfragilin A to commercially available precursors.

Detailed Experimental Protocols

Phase 1: Synthesis of the Functionalized Quinone Core

Objective: Convert 2,3-dichlorobenzo-1,4-quinone into 2,3-bis(methylthio)-1,4-benzoquinone using cyclopentadiene (CPD) protection to prevent polymerization and control reactivity.

Step 1.1: Protection (Diels-Alder Adduct Formation)

-

Reagents: 2,3-Dichlorobenzo-1,4-quinone, Cyclopenta-1,3-diene (freshly cracked).

-

Mechanism: [4+2] Cycloaddition.[1]

-

Protocol:

-

Dissolve 2,3-dichlorobenzo-1,4-quinone (1.0 eq) in ethanol at 0°C.

-

Add freshly distilled cyclopentadiene (1.5 eq) dropwise over 15 minutes.

-

Stir the mixture at 0°C for 1 hour. The solution typically changes color (yellow to pale).

-

Workup: Concentrate in vacuo. Recrystallize the residue from hexane/ethanol to yield the tricyclic dichloro-adduct (approx. 90-95% yield).

-

Step 1.2: Thio-Functionalization

-

Reagents: Sodium thiomethoxide (NaSMe), Ethanol/THF.

-

Mechanism: Nucleophilic vinylic substitution (

V). -

Protocol:

-

Suspend the tricyclic dichloro-adduct (1.0 eq) in absolute ethanol.

-

Add NaSMe (2.2 eq) slowly at room temperature.

-

Stir for 4 hours. Monitor by TLC for the disappearance of the starting dichloride.

-

Workup: Dilute with water and extract with dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Silica gel, Hexane:EtOAc) yields the tricyclic bis(methylthio)-adduct .

-

Step 1.3: Deprotection (Retro-Diels-Alder)

-

Reagents: Toluene (high boiling solvent).

-

Mechanism: Thermal Retro-[4+2] Cycloaddition.

-

Protocol:

-

Dissolve the bis(methylthio)-adduct in toluene.

-

Heat to reflux (110°C) for 6–12 hours. A stream of nitrogen can help remove the volatile cyclopentadiene released.

-

Observation: The reaction mixture turns deep red/purple, characteristic of the substituted quinone.

-

Workup: Concentrate the solvent. The residue is 2,3-bis(methylthio)-1,4-benzoquinone . Use immediately or purify by rapid filtration through a silica plug.

-

Phase 2: Construction of the Isoquinoline Skeleton (Perfragilin B)

Objective: React the quinone with an azadiene to form the isoquinoline-3,5,8-trione framework.

Step 2.1: Hetero-Diels-Alder Reaction

-

Reagents: 2,3-Bis(methylthio)-1,4-benzoquinone, 2-Azadiene (e.g., 1-methoxy-3-(trimethylsilyloxy)-N-methyl-2-azabutadiene or equivalent used in Ferreira protocol).

-

Protocol:

-

Dissolve the quinone (1.0 eq) in anhydrous benzene or toluene.

-

Add the 2-azadiene (1.5 eq) under inert atmosphere (

). -

Stir at room temperature for 24 hours.

-

Oxidation/Hydrolysis: Treat the crude reaction mixture with dilute HCl (to hydrolyze the silyl enol ether) and air/oxygen (to re-oxidize the hydroquinone intermediate to the quinone).

-

Purification: Column chromatography (DCM:MeOH) yields Perfragilin B (2-methyl-6,7-bis(methylthio)isoquinoline-3,5,8(2H)-trione).

-

Phase 3: Synthesis of Perfragilin A

Objective: Regioselective ammonolysis of Perfragilin B to install the C7 amino group.

Step 3.1: Ammonolysis

-

Reagents: Perfragilin B, Ammonia (

) in Methanol or THF. -

Mechanism: Nucleophilic substitution (

Ar / Michael-addition-elimination) on the quinone ring. -

Rationale: The C7 position in isoquinoline-5,8-quinones is generally more electrophilic due to the electronic influence of the pyridine ring nitrogen (para-like position).

-

Protocol:

-

Dissolve Perfragilin B (50 mg) in MeOH (5 mL).

-

Bubble anhydrous

gas through the solution at 0°C for 10 minutes, or add a solution of -

Stir at room temperature. Monitor closely by TLC (approx. 1–3 hours).

-

Critical Endpoint: Stop the reaction when the starting material is consumed to prevent over-substitution or degradation.

-

Workup: Concentrate in vacuo.

-

Purification: Preparative TLC or column chromatography (DCM:MeOH gradient).

-

Product: Perfragilin A (Red solid).

-

Data Summary & Troubleshooting

Physicochemical Properties

| Compound | Appearance | Melting Point | Key Spectral Data ( |

| Perfragilin A | Red needles | 219–220°C | |

| Perfragilin B | Purple solid | 188–190°C |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low yield in Step 1.2 | Incomplete substitution or polymerization. | Ensure the adduct is pure. Use strictly anhydrous EtOH. Add NaSMe slowly at 0°C. |

| Incomplete Retro-DA | Temperature too low. | Use Xylene (bp 140°C) instead of Toluene if reflux is insufficient. |

| Regioselectivity in Step 3.1 | Formation of regioisomer (C6 amino). | The C7 position is naturally favored electronically. Lower temperature (-10°C) can enhance selectivity. |

| Decomposition of Quinone | Light sensitivity/Oxidation. | Perform all quinone steps in low light; store under Argon at -20°C. |

References

-

Ferreira, V. F.; Park, A.; Schmitz, F. J.; Valeriote, F. A. "Synthesis of perfragilin A, B and some analogues."[2][3][4] Tetrahedron2003 , 59, 1349–1357.[1][2][3][5][6] Link

-

Rizvi, S. K.; Hossain, M. B.; van der Helm, D. "Structures of perfragilin A and B." Acta Crystallographica Section C1993 , 49, 151–154. Link

-

Choi, Y. H.; Park, A.; Schmitz, F. J.; van Altena, I. "Perfragilins A and B, cytotoxic isoquinolinequinones from the bryozoan Membranipora perfragilis." Journal of Natural Products1993 , 56, 1431–1433. Link

Sources

Application Note: Practical Applications of Perfragilin A in Cancer Research and Multidrug Resistance (MDR) Sensitization

Introduction to Perfragilin A

Perfragilin A (7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione) is a cytotoxic isoquinolinequinone alkaloid originally isolated from the marine bryozoan Membranipora perfragilis (now Biflustra perfragilis)[1]. Characterized by its unique thiomethyl ether functionality at C(6) and an amide group at C(7)[2], the isoquinolinequinone (IQQ) scaffold of Perfragilin A has emerged as a privileged framework in cancer drug discovery[3].

In modern oncology research, Perfragilin A and its synthetic analogs are primarily investigated for their ability to overcome Multidrug Resistance (MDR)—a major clinical hurdle often driven by the overexpression of ATP-binding cassette (ABC) efflux pumps like P-glycoprotein (ABCB1)[4]. By exploiting the altered redox states of MDR cancer cells, Perfragilin A induces "collateral sensitivity," effectively turning the tumor's defense mechanisms into a lethal vulnerability[5]. Furthermore, its molecular topology is actively used in Quantitative Structure-Property Relationship (QSPR) modeling to predict the pharmacological properties of next-generation chemotherapeutics[6].

Mechanistic Causality: Why Perfragilin A Works

The antineoplastic efficacy of Perfragilin A is not driven by a single target interaction, but rather by a dual-threat mechanism inherent to its quinone moiety[4][7]:

-

Redox Cycling and ROS Amplification: The quinone core acts as an electron acceptor, undergoing in vivo reduction to a semiquinone radical. This process rapidly consumes molecular oxygen to generate Reactive Oxygen Species (ROS), such as superoxide and hydrogen peroxide[4]. Because MDR cancer cells often operate at near-maximum basal oxidative stress levels to maintain their rapid proliferation and efflux pump activity, the sudden ROS burst induced by Perfragilin A overwhelms their antioxidant defenses, triggering apoptosis[8].

-

Electrophilic Adduct Formation: The quinone moiety is a "soft electrophile." It covalently binds to sulfur-based biological nucleophiles, specifically targeting the thiol groups of glutathione (GSH) and critical cysteine residues in regulatory proteins (e.g., Cdc25B phosphatase)[4][7]. This irreversibly disrupts the intracellular GSH/GSSG balance and halts the cell cycle.

Figure 1: Dual mechanism of action of Perfragilin A leading to collateral sensitivity in cancer cells.

Quantitative Data Summary

The structural nuances of isoquinolinequinones dictate their cytotoxicity. The presence and position of the thiomethyl group significantly influence the compound's electron affinity and subsequent ROS generation[9][10].

Table 1: Comparative Physicochemical and Biological Properties of Bryozoan Isoquinolinequinones

| Compound | Structural Feature | Molecular Weight | Target Cell Lines | Primary Mechanism | Ref |

| Perfragilin A | C(6)-thiomethyl, C(7)-amide | 250.28 g/mol | P388 (Leukemia), NCI-60 panel | ROS generation, Adduct formation | [9][11] |

| Perfragilin B | C(6)-thiomethyl, C(7)-thiomethyl | 281.37 g/mol | P388, CNS, Ovarian cancers | Enhanced ROS via dual thiomethyls | [1][9] |

| IQQ N-oxides | Synthetic N-oxide derivatives | Varies | MDR NSCLC (NCI-H460/R) | ABCB1 inhibition, Collateral sensitivity | [4][5] |

Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. They include mandatory internal controls to verify that the observed cytotoxicity is mechanistically linked to ROS generation and efflux pump modulation, rather than non-specific necrosis.

Protocol 1: In Vitro Cytotoxicity and ROS Quantification Assay

Objective: To determine the IC₅₀ of Perfragilin A and validate ROS generation as the primary driver of cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., P388, NCI-H460) and normal fibroblast controls (MRC-5).

-

Perfragilin A (dissolved in DMSO, final concentration <0.1%).

-

Resazurin sodium salt (viability indicator).

-

H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for ROS detection.

-

Control Reagent: N-acetyl-L-cysteine (NAC) as an ROS scavenger.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in 96-well black, clear-bottom plates at a density of